2-Amino-5-methyl-3-thiophenecarbonitrile

描述

The exact mass of the compound 2-Amino-5-methylthiophene-3-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

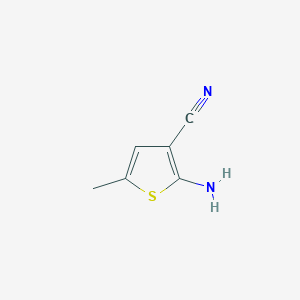

2D Structure

属性

IUPAC Name |

2-amino-5-methylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c1-4-2-5(3-7)6(8)9-4/h2H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXADLPRHBRTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351023 | |

| Record name | 2-Amino-5-methyl-3-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138564-58-6 | |

| Record name | 2-Amino-5-methyl-3-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138564-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-methyl-3-thiophenecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138564586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-methyl-3-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-methylthiophene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-3-cyano-5-methylthiophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK4FNV7HCG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-methyl-3-thiophenecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-methyl-3-thiophenecarbonitrile, a polysubstituted aminothiophene, is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of the atypical antipsychotic drug, Olanzapine.[1][2] Its unique molecular architecture, featuring a thiophene ring substituted with amino, methyl, and cyano groups, imparts it with versatile reactivity, making it a valuable building block in pharmaceutical and organic synthesis.[1][3] This document provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and handling of this compound.

Chemical and Physical Properties

This compound is typically a light yellow to brown crystalline powder.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆N₂S | [4] |

| Molecular Weight | 138.19 g/mol | [4] |

| CAS Number | 138564-58-6 | [4] |

| Appearance | Light yellow to brown powder/crystal | [3] |

| Melting Point | 101-105 °C | [3] |

| Boiling Point | 318.5 °C at 760 mmHg (Predicted) | [5] |

| Solubility | Soluble in Methanol | [5] |

| Purity | ≥ 98% (GC) | [3] |

Synthesis

The primary method for synthesizing this compound is the Gewald reaction , a multi-component condensation reaction.[6] This one-pot synthesis is valued for its efficiency in constructing the highly substituted thiophene ring system.[6]

Gewald Reaction Mechanism

The Gewald reaction proceeds through an initial Knoevenagel condensation between an aldehyde or ketone (in this case, propionaldehyde) and an active methylene compound (malononitrile), catalyzed by a base.[7][8] This is followed by the addition of elemental sulfur to the α-thiolated intermediate, which then undergoes cyclization and subsequent tautomerization to yield the final 2-aminothiophene product.[7]

Caption: Gewald reaction mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis via Gewald Reaction

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Propionaldehyde

-

Malononitrile

-

Elemental Sulfur

-

Dimethylformamide (DMF)

-

Triethylamine

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, combine elemental sulfur (46.2 g) and propionaldehyde (100 g) in dimethylformamide (200 ml).[9]

-

Cool the mixture to 5°C.[9]

-

Slowly add triethylamine (113.2 ml) to the cooled mixture.[9]

-

Separately, dissolve malononitrile (95.2 g) in dimethylformamide (200 ml).[9]

-

Add the malononitrile solution to the reaction mixture.[9]

-

Stir the reaction mixture for 45 minutes after the addition is complete.[9]

-

The product can be isolated and purified by recrystallization from a suitable solvent such as ethanol.

Chemical Reactivity and Applications

The reactivity of this compound is primarily centered around the nucleophilic character of the amino group.

Reaction with Electrophiles

The amino group readily reacts with electrophiles. A notable application is its reaction with 2-fluoronitrobenzene in the presence of a base to form 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a key intermediate in the synthesis of Olanzapine.[6]

Caption: Workflow for the synthesis of a key Olanzapine intermediate.

Pharmaceutical Intermediate

The predominant application of this compound is as a foundational building block in the pharmaceutical industry, specifically for the production of Olanzapine.[1][2] Its structural features are crucial for constructing the thieno[2,3-b][10][11]benzodiazepine core of the drug.[9]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from strong oxidizing agents.[10]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If swallowed, seek immediate medical attention.[12]

Conclusion

This compound is a compound of significant interest in medicinal chemistry and process development. Its efficient synthesis via the Gewald reaction and its critical role as a precursor to Olanzapine underscore its industrial importance. A thorough understanding of its chemical properties, reactivity, and handling is essential for its safe and effective utilization in research and pharmaceutical manufacturing.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C6H6N2S | CID 689056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | 138564-59-7 | Benchchem [benchchem.com]

- 12. echemi.com [echemi.com]

- 13. This compound | Chemical Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

An In-depth Technical Guide to the Physical Characteristics of 2-Amino-5-methyl-3-thiophenecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 2-Amino-5-methyl-3-thiophenecarbonitrile, a key intermediate in the synthesis of various pharmaceuticals, most notably the atypical antipsychotic drug Olanzapine.[1] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Physical Properties

This compound is a solid, typically appearing as a light yellow to brown powder or crystalline substance.[1] It is recognized for its unique thiophene structure, which imparts specific reactivity and makes it a valuable building block in the synthesis of more complex molecules.[1] The compound is stable under normal storage conditions, though it is recommended to be stored in a cool, dry, well-ventilated area away from heat and direct sunlight, and in a tightly sealed container to prevent moisture absorption.[2]

Quantitative Physical Data

The following table summarizes the key quantitative physical data for this compound. It is important to note that some of these values are predicted based on computational models and may vary slightly from experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂S | [3] |

| Molecular Weight | 138.19 g/mol | [3] |

| Melting Point | 101-103 °C | [4] |

| Boiling Point | 318.5 ± 42.0 °C (Predicted) | [4] |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [4] |

| Flash Point | 146.4 ± 27.9 °C | [4] |

| pKa | 0.16 ± 0.10 (Predicted) | [4] |

| XLogP3 | 1.9 | [3] |

Solubility Profile

The solubility of this compound has been qualitatively described in several sources. It is generally characterized by low solubility in water and good solubility in certain organic solvents.

| Solvent | Solubility | Source |

| Water | Low solubility | |

| Methanol | Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Spectral Data

Detailed experimental spectral data such as ¹H NMR, ¹³C NMR, and FTIR for this compound are not widely available in the public domain. However, some suppliers indicate that the structure is confirmed by NMR. For the related compound, 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile, ¹H NMR and mass spectrometry data have been published.[5][6] Researchers requiring detailed spectral information for this compound may need to perform their own analyses or request data directly from chemical suppliers.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point) are recorded. The range between these two temperatures is the melting range.

Boiling Point Determination (Thiele Tube Method)

For organic compounds that are liquid at or near room temperature, the boiling point is a fundamental physical constant. As this compound is a solid with a high predicted boiling point, this method would require heating it to a molten state.

Methodology:

-

Sample Preparation: A small amount of the compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed within the sample.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the bath liquid to circulate and heat the sample uniformly.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination

This protocol provides a systematic approach to determining the solubility of a compound in various solvents.

Methodology:

-

Sample and Solvent Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid has dissolved, the compound is considered soluble. If solid remains, it is considered insoluble or sparingly soluble.

-

Systematic Testing: This procedure is repeated with a range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, diethyl ether, toluene) to establish a comprehensive solubility profile.

Role in Olanzapine Synthesis

This compound is a crucial starting material in the multi-step synthesis of Olanzapine. The following diagram illustrates the initial steps of this synthetic pathway.

Caption: Synthetic pathway from this compound to Olanzapine.

This guide provides a foundational understanding of the physical characteristics of this compound. For researchers engaged in work with this compound, it is recommended to supplement this information with in-house experimental data for the most accurate and reliable results.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | Chemical Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 3. This compound | C6H6N2S | CID 689056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile | 138564-59-7 [chemicalbook.com]

- 6. 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | 138564-59-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to 2-Amino-5-methyl-3-thiophenecarbonitrile (CAS: 138564-58-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-methyl-3-thiophenecarbonitrile, a key heterocyclic building block in organic synthesis. The document details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis via the Gewald reaction, and outlines methods for its purification and analysis. Notably, this compound serves as a critical intermediate in the manufacturing of the atypical antipsychotic drug, Olanzapine. While its primary application lies in synthetic chemistry, this guide also touches upon the broader biological activities associated with the 2-aminothiophene scaffold, offering context for its significance in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a stable, light yellow to brown crystalline powder.[1] Its core structure features a thiophene ring, which imparts unique reactivity, making it a valuable precursor for more complex molecules.[1][2] The quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 138564-58-6 | [3][4] |

| Molecular Formula | C₆H₆N₂S | [3][4] |

| Molecular Weight | 138.19 g/mol | [3][4][5] |

| Melting Point | 101-103 °C | [3][6] |

| Boiling Point | 318.5 ± 42.0 °C (Predicted) | [3][6] |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [3] |

| Appearance | Light yellow to brown powder/crystal | [1][2] |

| Solubility | Soluble in Methanol | [3][6] |

| InChIKey | YGXADLPRHBRTPG-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC(C#N)=C(N)S1 | [3] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Gewald reaction . This one-pot, multi-component reaction involves the condensation of an aldehyde (propionaldehyde), a compound with an active methylene group (malononitrile), and elemental sulfur in the presence of a base.[7][8]

Experimental Protocol: Gewald Synthesis

This protocol is adapted from established patent literature describing the synthesis of Olanzapine intermediates.

Materials:

-

Propionaldehyde

-

Malononitrile

-

Sulfur (powdered)

-

Triethylamine

-

Dimethylformamide (DMF)

-

Ice water

Procedure:

-

In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, combine sulfur (46.2 g) and dimethylformamide (200 ml).

-

Add propionaldehyde (100 g) to the mixture.

-

Cool the reaction mixture to 5°C using an ice bath.

-

Slowly add triethylamine (113.2 ml) to the cooled mixture, maintaining the temperature at 5°C.

-

In a separate beaker, dissolve malononitrile (95.2 g) in dimethylformamide (200 ml).

-

Add the malononitrile solution to the reaction mixture.

-

Stir the reaction mixture vigorously for 45 minutes after the addition is complete.

-

Pour the reaction mixture into ice water (2400 ml) to precipitate the product.

-

Isolate the solid product by filtration.

-

Wash the collected solid with chilled water.

-

Dry the product to obtain this compound.

Purification

The crude product obtained from the synthesis can be purified by recrystallization. Ethanol is a suitable solvent for this purpose.[3]

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

Spectroscopic Analysis

-

¹H NMR: Protons of the methyl group, the amino group, and the thiophene ring would be observed. The methyl group protons would likely appear as a singlet, while the thiophene proton would also be a singlet. The amino group protons would present as a broad singlet.

-

¹³C NMR: Signals corresponding to the carbon atoms of the methyl group, the nitrile group, and the thiophene ring would be present.

-

FT-IR: Characteristic absorption bands for the amino group (N-H stretching), the nitrile group (C≡N stretching), and the thiophene ring would be expected.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (138.19 g/mol ) would be observed.

Applications in Drug Development

The primary and well-documented application of this compound is as a crucial starting material for the synthesis of Olanzapine, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[7][9]

Role in Olanzapine Synthesis

The synthesis of Olanzapine involves a multi-step process where this compound is first reacted with 2-fluoronitrobenzene to form an intermediate, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile.[7] This intermediate then undergoes further reactions to yield the final Olanzapine molecule.

References

- 1. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 138564-58-6 [m.chemicalbook.com]

- 4. This compound | C6H6N2S | CID 689056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Chemical Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 6. lookchem.com [lookchem.com]

- 7. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Amino-5-methyl-3-thiophenecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methyl-3-thiophenecarbonitrile is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block, most notably as a key intermediate in the synthesis of the atypical antipsychotic drug, Olanzapine.[1] Its thiophene core, substituted with an amine, a methyl group, and a nitrile moiety, provides a versatile scaffold for the construction of more complex, biologically active molecules. This guide provides a comprehensive overview of its molecular structure, synthesis, and physicochemical properties, intended for researchers and professionals in the fields of drug discovery and organic synthesis.

Molecular Structure and Properties

This compound is a substituted thiophene with the chemical formula C₆H₆N₂S. Its structure features a central five-membered thiophene ring. An amino group (-NH₂) is attached at the C2 position, a cyano group (-C≡N) at the C3 position, and a methyl group (-CH₃) at the C5 position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂S | [2][3] |

| Molecular Weight | 138.19 g/mol | [2][3] |

| CAS Number | 138564-58-6 | [2] |

| Appearance | Light yellow to brown powder/crystal | [2] |

| Melting Point | 101-105 °C | [2] |

| Boiling Point | 318.5 ± 42.0 °C (Predicted) | |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in methanol |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Gewald reaction . This multicomponent reaction provides a direct route to polysubstituted 2-aminothiophenes.

The Gewald Reaction: An Overview

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or another active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[4][5] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.

The logical workflow of the Gewald synthesis for this compound is depicted below:

Caption: Workflow of the Gewald reaction for synthesizing this compound.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of this compound via the Gewald reaction, based on general procedures for 2-aminothiophene synthesis.

Materials:

-

Propionaldehyde

-

Malononitrile

-

Elemental Sulfur

-

Morpholine (or another suitable base like triethylamine)

-

Ethanol (or Methanol)

-

Water

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine malononitrile (1.0 eq), propionaldehyde (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Addition of Catalyst: To this stirred suspension, add morpholine (0.5 eq) dropwise at room temperature.

-

Reaction: The reaction mixture is then heated to a gentle reflux (approximately 50-60 °C) and maintained for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and then poured into ice-water.

-

Isolation: The precipitated solid product is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield this compound as a crystalline solid.

Spectroscopic and Crystallographic Data

Accurate characterization of this compound is crucial for quality control and for confirming its identity in subsequent synthetic steps. The following sections provide an overview of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data (in CDCl₃):

-

A singlet for the methyl protons (-CH₃) is expected around δ 2.0-2.5 ppm.

-

A broad singlet for the amine protons (-NH₂) is anticipated in the region of δ 4.5-5.5 ppm.

-

A singlet for the proton on the thiophene ring (at C4) would likely appear in the aromatic region, estimated around δ 6.0-7.0 ppm.

Expected ¹³C NMR Data (in CDCl₃): Based on the structure and data from similar compounds, the following approximate chemical shifts are expected:

-

-CH₃: ~12-15 ppm

-

C3 (-C-C≡N): ~90-95 ppm

-

-C≡N: ~115-120 ppm

-

C4: ~115-120 ppm

-

C5 (-C-CH₃): ~130-135 ppm

-

C2 (-C-NH₂): ~155-160 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3450 - 3250 | N-H | Asymmetric and symmetric stretching |

| 2950 - 2850 | C-H (methyl) | Stretching |

| 2230 - 2210 | C≡N (nitrile) | Stretching |

| 1650 - 1580 | N-H | Bending |

| ~1550 | C=C (thiophene ring) | Stretching |

Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (M⁺): m/z = 138.03 (for C₆H₆N₂S)

Crystallographic Data

As of the latest literature search, specific crystallographic data (e.g., CIF files) for this compound has not been publicly deposited or published. In contrast, its derivative, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (known as ROY), is well-known for its extensive polymorphism and has been extensively studied by X-ray crystallography.

Applications in Drug Development

The primary and most well-documented application of this compound is as a pivotal intermediate in the multi-step synthesis of Olanzapine.

Role in Olanzapine Synthesis

The synthesis of Olanzapine involves the initial formation of this compound via the Gewald reaction. The amino group of this intermediate is then reacted with 2-fluoronitrobenzene to form 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile. Subsequent reduction of the nitro group and cyclization leads to the thienobenzodiazepine core of Olanzapine.

The logical relationship of this compound as a precursor in this synthetic pathway is illustrated below.

Caption: The synthetic progression from this compound to Olanzapine.

Biological Activity and Signaling Pathways

As a chemical intermediate, this compound is not intended for direct biological application and, consequently, there is no available literature detailing its interaction with specific biological targets or its involvement in signaling pathways. Its significance lies in its role as a precursor to pharmacologically active compounds.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in the pharmaceutical industry, particularly in the synthesis of Olanzapine. The Gewald reaction provides an efficient and straightforward route for its preparation. This guide has summarized the key data regarding its structure, properties, and synthesis, providing a foundational resource for researchers and professionals working with this important compound. Further research to fully characterize its spectroscopic properties and explore its potential in the synthesis of other novel compounds is warranted.

References

Spectroscopic Data and Experimental Protocols for 2-Amino-5-methyl-3-thiophenecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 2-Amino-5-methyl-3-thiophenecarbonitrile and related compounds. It also details the experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for solid organic compounds, which are essential for the structural elucidation and characterization of this important pharmaceutical intermediate.

Spectroscopic Data

Direct, publicly available spectroscopic data for this compound is limited. However, data for structurally similar compounds provide valuable reference points for researchers.

¹H NMR and Mass Spectrometry Data for 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile

A closely related derivative, 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile, has been characterized. The following data was obtained in Chloroform-d (CDCl₃).

Table 1: ¹H NMR and Mass Spectrometry Data for 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile

| Data Type | Parameter | Value |

| ¹H NMR | Chemical Shift (δ) | 9.61 ppm (s, 1H, NH) |

| 8.24 ppm (dd, J = 1.5, 8.5 Hz, 1H, Ph-H) | ||

| 7.50 ppm (dd, J = 1.5, 7.0, 8.5 Hz, 1H, Ph-H) | ||

| 7.18 ppm (dd, J = 1.0, 8.5 Hz, 1H, Ph-H) | ||

| 6.95 ppm (ddd, J = 1.0, 7.0, 8.5 Hz, 1H, Ph-H) | ||

| 6.78 ppm (q, J = 1.0 Hz, 1H, Ar-H) | ||

| 2.47 ppm (d, J = 1.0 Hz, 3H, CH₃) | ||

| Mass Spec. | m/z (ESI) | 258 ([M-H]⁻)[1] |

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3500-3300 | Medium |

| C-H stretch (aromatic/aliphatic) | 3100-2850 | Medium-Weak |

| C≡N stretch (nitrile) | 2260-2220 | Medium |

| C=C stretch (thiophene ring) | 1600-1475 | Medium-Weak |

| C-N stretch | 1335-1250 | Medium |

| C-S stretch | 800-600 | Medium-Weak |

Experimental Protocols

The following are detailed methodologies for obtaining high-quality spectroscopic data for solid organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

The number of scans (ns) should be adjusted to achieve an adequate signal-to-noise ratio.

-

A relaxation delay (d1) of 1-2 seconds is typically used for qualitative spectra.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals to determine the relative ratios of protons.

-

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg) is generally required compared to ¹H NMR. Dissolve the sample in a deuterated solvent as described above.

-

Instrument Setup: Follow the same instrument setup procedure as for ¹H NMR.

-

Data Acquisition:

-

Use a standard pulse sequence for proton-decoupled ¹³C NMR (e.g., zgpg30 on Bruker instruments).

-

A higher number of scans will be necessary due to the low natural abundance of ¹³C.

-

Employ an appropriate relaxation delay (d1), typically 2-5 seconds, to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, one of the following preparation methods is typically used:

2.2.1. KBr Pellet Method

-

Sample Preparation:

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

2.2.2. Attenuated Total Reflectance (ATR) Method

-

Sample Preparation:

-

Data Acquisition:

-

Acquire a background spectrum with the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Select an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for this type of molecule.

-

Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[5]

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

References

- 1. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile | 138564-59-7 [chemicalbook.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

The Versatile Scaffold: A Technical Guide to 2-Aminothiophene Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its synthetic accessibility and the diverse pharmacological activities of its derivatives. This in-depth technical guide provides a comprehensive literature review of 2-aminothiophene derivatives, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Synthesis of 2-Aminothiophene Derivatives

The most prominent and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction .[1][2][3] This one-pot, three-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[1][2][3]

While the Gewald reaction is the workhorse for accessing this scaffold, several alternative and green synthetic methodologies have also been developed. These include multicomponent reactions under various catalytic conditions and the use of more environmentally benign solvents.[1][4]

Experimental Protocol: The Gewald Reaction

The following is a representative experimental protocol for the synthesis of a 2-aminothiophene derivative via the Gewald reaction:

Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

-

Materials: Cyclohexanone, ethyl cyanoacetate, elemental sulfur, morpholine, ethanol, ether.

-

Procedure:

-

A mixture of ethyl cyanoacetate (3.1 mL, 29.0 mmol), cyclohexanone (3 mL, 29.0 mmol), sulfur (0.93 g, 29 mmol), and ethanol (26 mL) is stirred in a round-bottom flask at room temperature.

-

Morpholine (2.52 mL, 29 mmol) is added dropwise to the stirring mixture. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature.

-

After 1 hour of continuous stirring, the reaction is considered complete.

-

The solvent is evaporated under reduced pressure.

-

The residue is extracted with ether, and the ether layer is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product.

-

The crude product is then purified by recrystallization or column chromatography to afford the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

-

Biological Activities of 2-Aminothiophene Derivatives

2-Aminothiophene derivatives exhibit a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.[2][5] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][6][7][8]

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative effects of 2-aminothiophene derivatives against a wide range of cancer cell lines.[6][9] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[6][10]

Table 1: Anticancer Activity of Selected 2-Aminothiophene Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7g | MDA-MB-468 (Breast) | 0.08 | [11] |

| Compound 7a | MDA-MB-468 (Breast) | 0.09 | [11] |

| SB-44 | Prostate & Cervical | < 35 | [10] |

| SB-83 | Prostate & Cervical | < 35 | [10] |

| SB-200 | Prostate & Cervical | < 35 | [10] |

Anti-inflammatory Activity

2-Aminothiophene derivatives have shown significant anti-inflammatory potential in various in vitro and in vivo models.[6][12][13] Their mechanisms of action often involve the modulation of inflammatory mediators and signaling pathways.

Table 2: Anti-inflammatory Activity of Selected 2-Aminothiophene Derivatives

| Compound ID | Assay | IC50 (µM) | Reference |

| Compound 1 | Leukocyte migration | 121.47 | [12] |

| Compound 5 | Leukocyte migration | 422 | [12] |

Antimicrobial Activity

The 2-aminothiophene scaffold is a promising starting point for the development of novel antimicrobial agents. Derivatives have demonstrated activity against a range of bacteria and fungi, with some compounds showing efficacy comparable to or better than standard antibiotics.[3][8][14]

Table 3: Antimicrobial Activity of Selected 2-Aminothiophene Derivatives

| Compound ID | Microorganism | MIC (mM/mL) | Reference |

| Compound 132 | B. subtilis, S. aureus, E. coli, S. typhi | 0.81 | [8] |

| Compound 3a | S. pneumoniae, B. subtilis, P. aeruginosa, E. coli | > Ampicillin & Gentamicin | [8] |

| Compound 7 | Pseudomonas aeruginosa | > Gentamicin | [15] |

Antiviral Activity

Certain 2-aminothiophene derivatives have been investigated for their antiviral properties and have shown activity against various viruses, including HIV-1, human cytomegalovirus (CMV), and varicella-zoster virus (VZV).[7]

Table 4: Antiviral Activity of Selected 2-Aminothiophene Derivatives

| Compound ID | Virus | EC50 (µg/mL) | IC50 (µg/mL) | Reference |

| 7e | HIV-1 | 3.8 | - | [7] |

| 8c-g | CMV and/or VZV | - | 0.1-10 | [7] |

| 9f-g | CMV and/or VZV | - | 0.1-10 | [7] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2-aminothiophene derivatives stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[16] Several 2-aminothiophene derivatives have been shown to inhibit EGFR signaling, leading to anticancer effects.[11]

References

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Influenza Virus-cell Fusion Inhibition Assay [bio-protocol.org]

- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. benthamscience.com [benthamscience.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]

- 14. researchgate.net [researchgate.net]

- 15. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 16. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of Aminothiophenes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Gewald reaction, a cornerstone of heterocyclic chemistry, provides an efficient and versatile multicomponent pathway to highly substituted 2-aminothiophenes. First reported by German chemist Karl Gewald in 1961, this reaction has become indispensable in medicinal chemistry and materials science due to the significant biological and electronic properties of the resulting thiophene core. This guide provides an in-depth exploration of the discovery, history, mechanism, and practical application of the Gewald reaction, including detailed experimental protocols and quantitative data to support researchers in its successful implementation.

Discovery and History

The synthesis of 2-aminothiophenes via the condensation of a carbonyl compound, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base was first disclosed by Karl Gewald.[1] While the initial report dates to 1961, a comprehensive study detailing the scope of this novel reaction was published by Gewald, Schinke, and Böttcher in the journal Chemische Berichte in 1966.[2][3][4] This seminal paper laid the groundwork for what would become a widely adopted method for the construction of the 2-aminothiophene scaffold.

Initially, the reaction was shown to proceed effectively with ketones and α-cyanoacetates, utilizing secondary amines like morpholine as a base.[1][5] Over the decades, the Gewald reaction has undergone numerous modifications to improve yields, shorten reaction times, and broaden its substrate scope. Notable advancements include the use of microwave irradiation, solid-phase synthesis, and the application of various catalysts, which have enhanced its utility and alignment with the principles of green chemistry.[6][7][8]

Reaction Mechanism and Scope

The generally accepted mechanism of the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by the base.[9][10] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile intermediate. Subsequent intramolecular cyclization and tautomerization afford the final 2-aminothiophene product.[9]

Caption: Generalized mechanism of the Gewald reaction.

The versatility of the Gewald reaction is a key attribute. A wide array of carbonyl compounds, including cyclic and acyclic ketones and aldehydes, can be employed.[5] Similarly, various active methylene nitriles, such as malononitrile and ethyl cyanoacetate, are suitable reaction partners. This flexibility allows for the synthesis of a diverse library of polysubstituted 2-aminothiophenes, which are valuable intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[11]

Quantitative Data Presentation

The following tables summarize representative yields and reaction conditions for the Gewald reaction under both conventional heating and microwave irradiation, demonstrating the impact of different substrates and methodologies.

Table 1: Conventional Gewald Reaction Yields

| Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | 50 | 3 | 85 | [5] |

| Acetophenone | Malononitrile | Morpholine | Ethanol | Reflux | 6 | 78 | [12] |

| Cyclopentanone | Methyl Cyanoacetate | Morpholine | Methanol | 45 | 3 | 65 | [13] |

| Butan-2-one | Ethyl Cyanoacetate | Piperidine | DMF | 60 | 5 | 72 | [1] |

| 4-Nitroacetophenone | Ethyl Cyanoacetate | - | Ethanol | 120 | 0.77 | 72 | [14] |

Table 2: Microwave-Assisted Gewald Reaction Yields

| Carbonyl Compound | Active Methylene Nitrile | Base/Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |

| Cyclohexanone | Ethyl Cyanoacetate | KF-Alumina | None | - | 6 | 91 | [15] |

| 4-Chloroacetophenone | Malononitrile | L-Proline | DMF | 60 | 30 | 84 | [11] |

| 2-Bromoacetophenone | Ethyl Cyanoacetate | - | Ethanol | 120 | 21 | - | [14] |

| 3,5-Dichloroacetophenone | Ethyl Cyanoacetate | - | Ethanol | 120 | 48 | - | [14] |

| Cyclohexanone | Malononitrile | Piperidinium Borate | Ethanol/Water | 100 | 20 | 96 | [16] |

Experimental Protocols

General Procedure for Conventional Gewald Reaction

This protocol is a generalized procedure based on commonly reported methods.[13]

Materials:

-

Ketone or aldehyde (1.0 equiv)

-

Active methylene nitrile (1.0 equiv)

-

Elemental sulfur (1.0 equiv)

-

Base (e.g., morpholine, 0.5-1.0 equiv)

-

Solvent (e.g., ethanol, methanol, DMF)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, the active methylene nitrile, and elemental sulfur.

-

Add the solvent to the flask.

-

With stirring, add the base dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Heat the reaction mixture to the desired temperature (typically 45-80°C) and maintain for the required time (typically 2-6 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution. If so, collect the solid by filtration and wash with a cold solvent (e.g., ethanol).

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Caption: Typical experimental workflow for a conventional Gewald reaction.

General Procedure for Microwave-Assisted Gewald Reaction

This protocol is a generalized procedure based on commonly reported methods for microwave-assisted synthesis.[14][17]

Materials:

-

Ketone or aldehyde (1.0 equiv)

-

Active methylene nitrile (1.1 equiv)

-

Elemental sulfur (1.1 equiv)

-

Base or catalyst (e.g., KF-alumina, L-proline)

-

Solvent (if applicable)

Procedure:

-

To a microwave reaction vial, add the ketone or aldehyde, the active methylene nitrile, elemental sulfur, and the base or catalyst.

-

If a solvent is used, add it to the vial. For solvent-free reactions, proceed to the next step.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 60-120°C) for a specified time (e.g., 5-50 minutes).

-

Monitor the reaction progress by TLC if possible.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Work-up the reaction mixture as appropriate. This may involve partitioning between an organic solvent (e.g., ethyl acetate) and water, followed by washing and drying of the organic layer.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude residue by column chromatography or recrystallization.

Applications in Drug Development

The 2-aminothiophene scaffold synthesized via the Gewald reaction is a "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active compounds.[11] Its structural features allow for diverse functionalization, making it an ideal starting point for the development of novel therapeutic agents.

Notable examples of drugs and clinical candidates containing the 2-aminothiophene core include anti-inflammatory agents, kinase inhibitors, antimicrobial compounds, and central nervous system drugs. The ease of synthesis and derivatization provided by the Gewald reaction facilitates the rapid generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

The Gewald reaction remains a powerful and highly relevant tool in modern organic synthesis. Its ability to efficiently construct complex, polysubstituted 2-aminothiophenes from simple starting materials has cemented its importance in both academic research and industrial applications, particularly in the pharmaceutical sector. The continued development of more sustainable and efficient variations of this classic reaction ensures its prominence for years to come. This guide serves as a comprehensive resource for researchers seeking to leverage the full potential of the Gewald reaction in their scientific endeavors.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Gewald, K., Schinke, E. and Böttcher, H. (1966) Heterocyclen aus CH-Aciden Nitrilen, VIII. 2-Amino-Thiophene aus Methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99, 94-100. - References - Scientific Research Publishing [scirp.org]

- 4. Gewald [anchorquery.ccbb.pitt.edu]

- 5. mdpi.com [mdpi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. ijert.org [ijert.org]

- 15. scribd.com [scribd.com]

- 16. d-nb.info [d-nb.info]

- 17. benchchem.com [benchchem.com]

The Aminothiophene Scaffold: A Versatile Core for Modulating Biological Activity

A Technical Guide for Researchers and Drug Development Professionals

The aminothiophene scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its synthetic accessibility and the ease with which its derivatives can be functionalized have made it a focal point for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities associated with aminothiophene compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways to aid researchers and scientists in the field of drug discovery and development.

Anticancer Activity of Aminothiophene Derivatives

Aminothiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects across a range of human cancer cell lines. The anticancer activity of these compounds is often attributed to their ability to interfere with key cellular processes such as cell cycle progression and to induce apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various aminothiophene derivatives against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| SB-44 | Prostate & Cervical Adenocarcinoma | Cytotoxicity Assay | < 35 | |

| SB-83 | Prostate & Cervical Adenocarcinoma | Cytotoxicity Assay | < 35 | |

| SB-200 | Prostate & Cervical Adenocarcinoma | Cytotoxicity Assay | 15.38 - 34.04 | |

| Compound 3b | HepG2 (Liver) | MTT Assay | 3.105 ± 0.14 | |

| Compound 3b | PC-3 (Prostate) | MTT Assay | 2.15 ± 0.12 | |

| Compound 4c | HepG2 (Liver) | MTT Assay | 3.023 ± 0.12 | |

| Compound 4c | PC-3 (Prostate) | MTT Assay | 3.12 ± 0.14 | |

| Compound 1312 | SGC-7901 (Gastric) | CCK-8 Assay | 0.340 | |

| Compound 1312 | HT-29 (Colon) | CCK-8 Assay | 0.360 | |

| Compound 1312 | EC-9706 (Esophageal) | CCK-8 Assay | 3.170 |

Mechanism of Action: Kinase Inhibition and Cell Cycle Arrest

A significant mechanism underlying the anticancer activity of aminothiophenes is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, certain thienopyrimidine derivatives, which are derived from aminothiophenes, have been shown to act as dual inhibitors of VEGFR-2 and AKT kinases. Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis. Some aminothiophene derivatives have been found to cause an accumulation of cells in the G2/M phase of the cell cycle, indicating an interference with mitotic processes.

The Pivotal Role of 2-Amino-5-methyl-3-thiophenecarbonitrile as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-methyl-3-thiophenecarbonitrile (CAS No. 138564-58-6) is a highly functionalized heterocyclic compound that has emerged as a critical intermediate in the synthesis of a variety of organic molecules, most notably in the pharmaceutical industry. Its unique structural features, including a reactive aminonitrile system on a thiophene scaffold, make it a versatile building block for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the synthesis, key reactions, and diverse applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways are presented to serve as a comprehensive resource for researchers in the field.

Introduction

This compound is a substituted 2-aminothiophene, a class of compounds that has garnered significant attention in medicinal chemistry and materials science.[1][2] The presence of amino, cyano, and methyl groups on the thiophene ring provides multiple reaction sites, allowing for a wide range of chemical transformations.[1] This versatility has established it as a key precursor in the synthesis of various biologically active compounds, including the atypical antipsychotic drug Olanzapine.[3] Beyond its prominent role in pharmaceutical synthesis, this intermediate is also utilized in the development of agrochemicals and novel materials.[1] This guide aims to provide a thorough technical overview of this compound, covering its synthesis, reactivity, and applications, supported by detailed experimental procedures and data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 138564-58-6 | [4] |

| Molecular Formula | C₆H₆N₂S | [4] |

| Molecular Weight | 138.19 g/mol | [4][5] |

| Appearance | Light yellow to brown powder/crystal | [6][7] |

| Melting Point | 101-103 °C | [5] |

| Boiling Point (Predicted) | 318.5 ± 42.0 °C | [5] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [5] |

| Solubility | Soluble in Methanol | [5] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [5] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Gewald reaction . This one-pot, three-component reaction involves the condensation of an aldehyde (propionaldehyde), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[3]

Gewald Reaction: An Overview

The Gewald reaction is a powerful tool for the synthesis of polysubstituted 2-aminothiophenes. The general workflow for the synthesis of this compound is depicted below.

Caption: General workflow for the Gewald synthesis.

Detailed Experimental Protocol for Synthesis

The following protocol is a representative procedure for the synthesis of this compound.

Reaction Scheme:

Propionaldehyde + Malononitrile + Sulfur --(Base)--> this compound

Materials:

-

Propionaldehyde

-

Malononitrile

-

Elemental Sulfur

-

Triethylamine (or other suitable base)

-

Dimethylformamide (DMF) or other suitable solvent

-

Ethanol (for recrystallization)

Procedure:

-

In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, a mixture of elemental sulfur (e.g., 46.2 g) and propionaldehyde (e.g., 100 g) in dimethylformamide (e.g., 200 ml) is prepared.

-

The mixture is cooled to approximately 5°C, and triethylamine (e.g., 113.2 ml) is added.

-

A solution of malononitrile (e.g., 95.2 g) in dimethylformamide (e.g., 200 ml) is then added to the reaction mixture.

-

The reaction mixture is stirred for a period of time (e.g., 45 minutes) while monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, water is added to precipitate the product.

-

The solid product is collected by filtration and can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure this compound.

Key Reactions and Applications

This compound serves as a versatile intermediate for the synthesis of various heterocyclic compounds, with its most prominent application being in the production of the antipsychotic drug Olanzapine.

Synthesis of Olanzapine Intermediate

The amino group of this compound can undergo nucleophilic aromatic substitution with 1-fluoro-2-nitrobenzene to form 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a direct precursor to Olanzapine.[3]

Caption: Synthesis of the Olanzapine precursor.

Reaction Scheme:

This compound + 1-Fluoro-2-nitrobenzene --(NaH, THF)--> 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile

Materials:

-

This compound

-

1-Fluoro-2-nitrobenzene

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate and Hexane (for chromatography)

Procedure:

-

To a stirred suspension of sodium hydride (e.g., 13.5 g, 60% dispersion in mineral oil, 336 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere and cooled in an ice bath, a solution of 1-fluoro-2-nitrobenzene (e.g., 34.5 g, 244 mmol) and this compound (e.g., 33.1 g, 240 mmol) in anhydrous THF (160 mL) is added slowly.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 10 hours.

-

The reaction is quenched by pouring the mixture into crushed ice, and the pH is adjusted to 8 with a saturated ammonium chloride solution.

-

The resulting precipitate is collected by filtration and dried.

-

The crude product is purified by silica gel column chromatography (e.g., eluting with 10% ethyl acetate/hexane) to afford the pure product.

Quantitative Data:

| Product | Yield | Melting Point | Spectroscopic Data (¹H NMR, CDCl₃) |

| 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | 77% | 105-107°C | δ 2.47 (d, J = 1.0 Hz, 3H, CH₃), 6.78 (q, J = 1.0 Hz, 1H, Ar-H), 6.95 (ddd, J = 1.0, 7.0, 8.5 Hz, 1H, Ph-H), 7.18 (dd, J = 1.0, 8.5 Hz, 1H, Ph-H), 7.50 (dd, J = 1.5, 7.0, 8.5 Hz, 1H, Ph-H), 8.24 (dd, J = 1.5, 8.5 Hz, 1H, Ph-H), 9.61 (s, 1H, NH) |

Synthesis of Thieno[2,3-d]pyrimidines

The 2-amino-3-cyanothiophene core of the title compound is a valuable precursor for the synthesis of fused heterocyclic systems like thieno[2,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and anti-inflammatory properties.[8] A common method for this transformation is the cyclocondensation with formamide.

Reaction Scheme:

This compound + Formamide --(Heat)--> 4-Amino-6-methylthieno[2,3-d]pyrimidine

Materials:

-

This compound

-

Formamide

Procedure:

-

A mixture of this compound and an excess of formamide is heated to reflux.

-

The reaction is maintained at reflux for several hours, with progress monitored by TLC.

-

After completion, the reaction mixture is cooled, and the product is precipitated, for instance, by the addition of water.

-

The solid product is collected by filtration and can be purified by recrystallization.

Biological Relevance and Signaling Pathways

While this compound is a synthetic intermediate, its derivatives have shown significant biological activities. For instance, derivatives of the 2-aminothiophene scaffold have been identified as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 (GLP-1) receptor.[9][10] The GLP-1 receptor is a key target in the treatment of type 2 diabetes and obesity. Activation of the GLP-1 receptor in pancreatic β-cells leads to a cascade of downstream signaling events that enhance glucose-stimulated insulin secretion.

The following diagram illustrates the simplified downstream signaling pathway of the GLP-1 receptor, which can be modulated by derivatives of 2-aminothiophenes.

Caption: GLP-1 receptor signaling pathway.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, particularly for the pharmaceutical industry. Its straightforward synthesis via the Gewald reaction and its versatile reactivity make it an invaluable building block for a range of complex molecules. The detailed protocols and data presented in this guide underscore its significance and provide a practical resource for researchers. As the demand for novel therapeutics continues to grow, the importance of versatile intermediates like this compound in enabling drug discovery and development is set to increase. Further exploration of its reactivity is likely to unveil new synthetic pathways and lead to the discovery of novel bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 4. scielo.br [scielo.br]

- 5. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]

- 9. vectormine.com [vectormine.com]

- 10. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-5-methyl-3-thiophenecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-methyl-3-thiophenecarbonitrile (CAS No. 138564-58-6) is a pivotal heterocyclic building block in organic synthesis, most notably serving as a key intermediate in the manufacturing of the antipsychotic drug Olanzapine.[1][2] Its distinct thiophene structure imparts valuable reactivity, making it a compound of significant interest in pharmaceutical and agrochemical development.[3] This guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, offering critical data for process development, formulation, and analytical method development. While quantitative solubility data for the title compound is limited in public literature, this guide also references data for its immediate derivative, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (known as "ROY"), to provide valuable insights into the solubility behavior of this class of compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 138564-58-6 | [1][4] |

| Molecular Formula | C₆H₆N₂S | [3][4][5] |

| Molecular Weight | 138.19 g/mol | [3][4][5] |

| Appearance | Light yellow to brown powder/crystal | [3][6] |

| Melting Point | 101 - 105 °C | [3][5][6] |

| Boiling Point | 318.5 ± 42.0 °C (Predicted) | [5] |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [5] |

| Storage Conditions | Store at room temperature or under inert gas (Nitrogen or Argon) at 2–8 °C. | [3][5][7] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in solution-phase reactions and for its purification via crystallization.

Qualitative Solubility

Qualitative data indicates that the compound has limited solubility in water but is soluble in certain organic solvents.[8]

| Solvent | Solubility | Source(s) |

| Methanol | Soluble | [5][7][9] |

| Water | Low solubility | [8] |

| DMSO | Soluble in some organic solvents like DMSO | [8] |

Quantitative Solubility of a Key Derivative

Solubility of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (Form Y) in Pure Solvents [10][11]

| Solvent | Temperature (K) | Molar Fraction (10³x) |

| Methanol | 292.15 | 0.81 |

| 301.15 | 1.25 | |

| 310.15 | 1.88 | |

| 319.15 | 2.82 | |

| 328.15 | 4.22 | |

| Ethanol | 292.15 | 0.74 |

| 301.15 | 1.15 | |

| 310.15 | 1.76 | |

| 319.15 | 2.65 | |

| 328.15 | 3.96 | |

| Ethyl Acetate | 292.15 | 5.86 |

| 301.15 | 8.20 | |

| 310.15 | 11.36 | |

| 319.15 | 15.54 | |

| 328.15 | 20.91 | |

| Acetic Acid | 292.15 | 2.14 |

| 301.15 | 3.06 | |

| 310.15 | 4.34 | |

| 319.15 | 6.10 | |

| 328.15 | 8.52 | |

| Acetone | 292.15 | 11.12 |

| 301.15 | 15.11 | |

| 310.15 | 20.32 | |

| 319.15 | 27.06 | |

| 328.15 | 35.73 | |

| DMSO | 292.15 | 42.60 |

| 301.15 | 51.52 | |

| 310.15 | 61.69 | |

| 319.15 | 73.28 | |

| 334.15 | 94.61 |

Stability Profile

This compound is generally a stable compound under standard laboratory and storage conditions.[9][12] However, like many amine-containing compounds, it has specific incompatibilities and conditions to avoid.

| Parameter | Description | Source(s) |

| Reactivity | The product is stable and non-reactive under normal conditions of use, storage, and transport. | [12] |

| Chemical Stability | Material is stable under normal conditions. | [9][12] |

| Hazardous Reactions | No dangerous reactions are known under conditions of normal use. | [12] |

| Conditions to Avoid | Exposure to air and contact with incompatible materials. | [9][12] |

| Incompatible Materials | Strong oxidizing agents. | [9][12] |

| Hazardous Decomposition | Under fire conditions, may emit irritating and/or toxic fumes such as carbon monoxide, carbon dioxide, and nitrogen oxides. | [9][12] |

Experimental Protocols

The following sections outline generalized, yet detailed, methodologies for assessing the solubility and stability of this compound, based on standard industry practices and academic research on related compounds.[10][13][14]

Protocol for Solubility Determination (UV Spectrophotometric Method)

This protocol is adapted from the methodology used for the quantitative analysis of the ROY derivative.[10]

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent (e.g., Methanol).

-

Perform serial dilutions to create a series of standards with concentrations spanning the expected solubility range.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer.

-

Plot absorbance versus concentration to generate a calibration curve and determine the linear regression equation.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the vial in a thermostated shaker or water bath at a constant temperature (e.g., 298.15 K) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant and filter it immediately through a syringe filter (e.g., 0.22 µm PTFE) to remove undissolved solids.

-

Dilute the filtered solution gravimetrically with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to calculate the concentration of the saturated solution.

-

Repeat the process at different temperatures to determine the temperature dependence of solubility.

-

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.

-

Preparation of Stock Solution:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Store at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Store at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours. Dissolve a known amount in the solvent for analysis.

-

Photolytic Degradation: Expose the solid powder and the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).

-

-

Sample Analysis:

-

Before analysis, neutralize the acidic and basic samples.

-

Analyze all stressed samples, along with a control sample (unstressed stock solution), using a stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase of acetonitrile and water with a UV detector).

-

Compare the chromatograms of the stressed samples to the control. Identify the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.

-

Calculate the percentage of degradation. Mass spectrometry (LC-MS) can be coupled to identify the structure of the major degradants.

-

Key Pathways and Workflows

Synthesis via Gewald Reaction

The most common synthesis of this compound is the Gewald three-component reaction, which involves the condensation of an aldehyde (propionaldehyde), an active methylene nitrile (malononitrile), and elemental sulfur.[15]

Caption: Gewald synthesis of this compound.